molecular formula C4H9ClN4O B3026922 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride CAS No. 1187928-77-3

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride

Cat. No.: B3026922
CAS No.: 1187928-77-3
M. Wt: 164.59
InChI Key: LQKALELIIHGVHE-UHFFFAOYSA-N
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Description

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4O and its molecular weight is 164.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is used in the synthesis of novel heterocyclic systems. A study by Labanauskas et al. (2004) involved the synthesis of 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, a previously unknown heterocyclic system, which underscores the utility of this compound in creating new chemical structures (Labanauskas et al., 2004).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including this compound, and evaluated their antimicrobial activities. Some of these compounds showed good to moderate activities against tested microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).

Antibacterial Activity

Plech et al. (2011) prepared novel N2-hydroxymethyl and N2-aminomethyl derivatives of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and assessed their antibacterial activity. This research highlights the role of this compound in the development of antibacterial agents (Plech et al., 2011).

Ring Transformation and Complex Formation

Ferwanah et al. (2005) conducted research on the ring transformation and complex formation of 3-acetyl-4,5-dihydro-1,2,4-triazole oximes, which could involve this compound. This study contributes to understanding the complex chemistry and potential applications of these compounds (Ferwanah et al., 2005).

Safety and Hazards

Specific safety and hazard information for 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is not provided in the retrieved documents. For detailed safety information, it would be advisable to consult the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c1-5-2-3-6-4(9)8-7-3;/h5H,2H2,1H3,(H2,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKALELIIHGVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-77-3
Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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